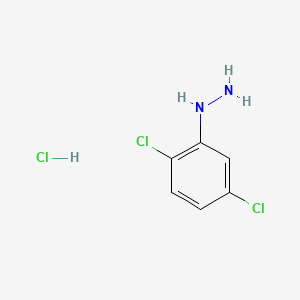

2,5-Dichlorophenylhydrazine hydrochloride

Description

The exact mass of the compound 2,5-Dichlorophenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichlorophenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorophenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZTURFFWSJCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198763 | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50709-35-8 | |

| Record name | Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 2,5-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-35-8), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Core Compound Profile: 2,5-Dichlorophenylhydrazine Hydrochloride

2,5-Dichlorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a vital building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile reagent for constructing a variety of heterocyclic compounds, many of which exhibit significant biological activity.

CAS Number: 50709-35-8[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation. The key properties of 2,5-Dichlorophenylhydrazine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |

| Molecular Weight | 213.49 g/mol | [1] |

| Melting Point | 208 °C (decomposes) | [1] |

| Appearance | Crystalline solid | [4] |

| Purity | Typically ≥98% | [1] |

| InChI Key | RQZTURFFWSJCMT-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Approach

The synthesis of substituted phenylhydrazines, including the 2,5-dichloro derivative, generally follows a well-established pathway involving the diazotization of the corresponding aniline followed by reduction. This process ensures a high-purity product suitable for sensitive downstream applications in pharmaceutical development.

Synthetic Workflow Overview

The synthesis of 2,5-Dichlorophenylhydrazine hydrochloride is typically a two-step process starting from 2,5-dichloroaniline. The following diagram illustrates the key transformations.

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative from 2,5-Dichlorophenylhydrazine hydrochloride and a β-ketoester.

Materials:

-

2,5-Dichlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate (or another suitable β-ketoester)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,5-Dichlorophenylhydrazine hydrochloride and an equimolar amount of ethyl acetoacetate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

-

-

Reaction Execution:

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

The pyrazole product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole derivative.

-

Analytical Characterization

Ensuring the purity and identity of 2,5-Dichlorophenylhydrazine hydrochloride is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be developed to separate 2,5-Dichlorophenylhydrazine hydrochloride from potential impurities, such as positional isomers or starting materials. [4] Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV detection at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method allows for the accurate quantification of the purity of 2,5-Dichlorophenylhydrazine hydrochloride and the detection of any impurities. [4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dichlorophenylhydrazine hydrochloride.

Hazard Identification:

-

Pictograms: GHS05 (Corrosion) [5]* Signal Word: Danger [5]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [5]* Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 [5] Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [6][7]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Store in a tightly closed container in a cool, dry place away from incompatible materials. [6]* In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [6][7]

Conclusion

2,5-Dichlorophenylhydrazine hydrochloride is a valuable and versatile reagent in the field of organic synthesis, particularly for the development of novel pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development. The protocols and information provided in this guide are intended to equip scientists and researchers with the necessary knowledge to confidently work with this important chemical intermediate.

References

-

Chem-Supply. (n.d.). 2,5-Dichlorophenylhydrazine hydrochloride SDS/MSDS. Retrieved from [Link]

-

SIELC Technologies. (2018). Hydrazine, (2,5-dichlorophenyl)-. Retrieved from [Link]

-

Industrial Additives. (2024). Application of 2,3-dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl. Retrieved from [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

Sources

- 1. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [chemicalbook.com]

- 2. 50709-35-8 CAS MSDS (2,5-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,5-Dichlorophenylhydrazine hydrochloride CAS#: 50709-35-8 [amp.chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

2,5-Dichlorophenylhydrazine hydrochloride molecular weight

An In-Depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride: Molecular Weight and Applications

Introduction

2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is a substituted aromatic hydrazine salt of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably in the construction of chlorinated indole scaffolds. This guide provides a detailed examination of its core physicochemical properties, with a primary focus on its molecular weight, and explores its practical application in established synthetic protocols, offering insights for researchers and drug development professionals.

Core Physicochemical Properties

The foundation of any synthetic protocol is a precise understanding of the reagents involved. The molecular weight of 2,5-Dichlorophenylhydrazine hydrochloride is a critical parameter for all stoichiometric calculations, ensuring reaction efficiency and reproducibility.

The molecular formula for this compound is C₆H₇Cl₃N₂.[1][2][3] It is the hydrochloride salt of the parent compound, (2,5-Dichlorophenyl)hydrazine (C₆H₆Cl₂N₂, MW: 177.03 g/mol ).[1][4][5][6] The addition of a hydrogen chloride (HCl) molecule results in the final molecular weight.

Molecular Weight: 213.49 g/mol [2][3][7][8]

This value is consistently reported across major chemical data repositories and suppliers. A slight variation to 213.5 g/mol may be observed due to rounding.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 213.49 g/mol | [2][3][7][8] |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2][3] |

| CAS Number | 50709-35-8 | [1][2][7] |

| Appearance | Off-white to light yellow crystalline solid/powder | [8] |

| Melting Point | 208 °C (decomposes) | [2][8] |

| InChIKey | RQZTURFFWSJCMT-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, Room Temperature | [8] |

The Role of Molecular Weight in Experimental Design

In synthetic chemistry, molecular weight is the cornerstone of quantitative analysis. It directly links the macroscopic mass of a substance (weighed on a balance) to the microscopic number of molecules (moles). For a senior application scientist, leveraging the precise molecular weight of 213.49 g/mol is non-negotiable for:

-

Stoichiometric Accuracy : Ensuring the correct molar ratios of reactants. In multi-step syntheses, slight inaccuracies in stoichiometry can cascade, drastically reducing the overall yield and purity of the final product.

-

Reagent Limiting/Excess Calculation : Deliberately controlling which reactant is the limiting agent to maximize the conversion of a more valuable or complex substrate.

-

Yield Calculation : Accurately determining the theoretical and actual yield of a reaction, which is a primary metric for assessing the efficiency and success of a synthetic route.

Primary Application: The Fischer Indole Synthesis

A predominant application of 2,5-Dichlorophenylhydrazine hydrochloride is as a key building block in the Fischer Indole Synthesis . This powerful reaction enables the formation of an indole ring—a privileged scaffold in medicinal chemistry—from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The dichloro-substitution pattern of this specific reagent allows for the creation of indoles with chlorine atoms at the 5- and 7-positions, which can be pivotal for modulating the pharmacological properties of a target molecule.

The general workflow involves two main stages:

-

Hydrazone Formation : The 2,5-dichlorophenylhydrazine reacts with a carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate. The hydrochloride salt is typically neutralized in situ or prior to the reaction.

-

Cyclization : The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution (a[2][2]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.

Workflow of the Fischer Indole Synthesis

Sources

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [chemicalbook.com]

- 3. 50709-35-8 CAS MSDS (2,5-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]

- 6. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2,5-Dichlorophenylhydrazine hydrochloride CAS#: 50709-35-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a key building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its utility in the formation of indoles via the Fischer indole synthesis and in the development of novel kinase inhibitors underscores the necessity for a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the essential physical characteristics of 2,5-dichlorophenylhydrazine hydrochloride, offering insights into its handling, analysis, and application in research and development settings.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and appropriate handling procedures.

Structural and General Properties

2,5-Dichlorophenylhydrazine hydrochloride is the hydrochloride salt of 2,5-dichlorophenylhydrazine. The protonation of the hydrazine moiety increases its stability and modifies its solubility profile compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | (2,5-dichlorophenyl)hydrazine hydrochloride | [1] |

| Synonyms | 2,5-Dichlorophenylhydrazine HCl, 1-(2,5-dichlorophenyl)hydrazine hydrochloride | |

| CAS Number | 50709-35-8 | |

| Molecular Formula | C₆H₇Cl₃N₂ | [1] |

| Molecular Weight | 213.49 g/mol | [1] |

| Appearance | Off-white to light yellow solid/crystal powder | [2][3] |

| Melting Point | 208 °C (decomposes) | [3][4] |

Solubility Profile

The solubility of 2,5-dichlorophenylhydrazine hydrochloride is a critical parameter for its application in synthesis and purification. As a hydrochloride salt, its solubility in aqueous media is enhanced compared to its free base.

Qualitative Solubility:

-

Water: The hydrochloride salt is expected to have some solubility in water.

-

Organic Solvents: The free base form is soluble in organic solvents such as ethanol, methanol, and dichloromethane.[5] The hydrochloride salt is likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Factors Influencing Solubility:

-

Temperature: Increased temperature generally enhances the solubility of solids in liquids.[5]

-

pH: The pH of the solvent system will significantly impact the solubility. In acidic conditions, the hydrochloride salt is favored, which may increase aqueous solubility. In basic conditions, the free base is formed, which is less soluble in water but more soluble in non-polar organic solvents.[5]

-

Solvent Polarity: The choice of solvent is crucial, with polar solvents being more suitable for the hydrochloride salt.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 2,5-dichlorophenylhydrazine hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For 2,5-dichlorophenylhydrazine hydrochloride, the spectrum would exhibit characteristic signals for the aromatic protons and the hydrazine protons. The exact chemical shifts can vary depending on the solvent used.

-

Aromatic Protons (Ar-H): The three protons on the dichlorinated phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta coupling.

-

Hydrazine Protons (NH and NH₂): The protons of the hydrazine group will appear as broad signals due to quadrupole broadening from the nitrogen atoms and exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

N-H Stretching: The N-H stretching vibrations of the hydrazine group are expected in the region of 3100-3400 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: Look for a series of peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Synthesis and Mechanistic Insights

2,5-Dichlorophenylhydrazine hydrochloride is typically synthesized from 2,5-dichloroaniline in a two-step process: diazotization followed by reduction.[6]

Experimental Protocol: Synthesis

-

Diazotization: 2,5-dichloroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The cold diazonium salt solution is then added to a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also maintained at a low temperature. The reaction mixture is stirred for a period to allow for the reduction of the diazonium salt to the hydrazine.

-

Isolation: The resulting 2,5-dichlorophenylhydrazine hydrochloride precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Causality Behind Experimental Choices

-

Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields. The low temperature ensures the stability of the diazonium intermediate.

-

Stannous Chloride as Reducing Agent: Stannous chloride (SnCl₂) is a commonly used and effective reducing agent for the conversion of aryl diazonium salts to arylhydrazines.[7] It is a relatively mild reducing agent that selectively reduces the diazonium group without affecting the aromatic chloro substituents. The reaction proceeds via an electron transfer mechanism from Sn(II) to the diazonium salt.[7][8]

Caption: Synthesis of 2,5-Dichlorophenylhydrazine HCl.

Analytical Methodologies for Quality Control

Ensuring the purity of 2,5-dichlorophenylhydrazine hydrochloride is crucial for its successful application, particularly in drug development where impurities can have significant consequences. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.

Recommended HPLC Protocol

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 230-280 nm.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.

Stability and Storage

Proper storage is essential to maintain the integrity of 2,5-dichlorophenylhydrazine hydrochloride.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Stability: The compound is stable under recommended storage conditions. However, it is a hydrochloride salt and may be hygroscopic. It decomposes at its melting point.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5-dichlorophenylhydrazine hydrochloride.

-

Hazard Summary: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive overview of the key physical and chemical properties of 2,5-dichlorophenylhydrazine hydrochloride. A thorough understanding of its solubility, spectral characteristics, synthesis, and handling is fundamental for its effective and safe utilization in research and development. The information presented herein serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities where this compound is a critical intermediate.

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 28). Sn2+ reduction. Wordpress. [Link]

-

Solubility of Things. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense?[Link]

-

SpectraBase. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Retrieved from [Link]

- Google Patents. (n.d.). CN102910670A - Method for reducing stannic chloride.

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichlorophenylhydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichlorophenylhydrazine. Retrieved from [Link]

-

Chemsrc. (2025, August 21). (2,5-Dichlorophenyl)hydrazine hydrochloride (1:1). Retrieved from [Link]

-

Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

ResearchGate. (2025, August 9). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. [Link]

-

Indo American Journal of Pharmaceutical Research. (2017, December 6). method development and validation of hydralazine hydrochloride by using uv and rp-hplc. [Link]

-

Scirp.org. (n.d.). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. [Link]

-

Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]

-

MDPI. (n.d.). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50709-35-8 CAS MSDS (2,5-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [chemicalbook.com]

- 4. CAS#:50709-35-8 | (2,5-Dichlorophenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,5-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

2,5-Dichlorophenylhydrazine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2,5-Dichlorophenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

Foreword: This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a comprehensive understanding of the solubility characteristics of 2,5-Dichlorophenylhydrazine hydrochloride. Recognizing that publicly available quantitative data is limited, this document provides the foundational knowledge and robust experimental protocols necessary for you to determine solubility in your specific systems, thereby ensuring the success of your research and development endeavors.

Introduction: The Significance of 2,5-Dichlorophenylhydrazine Hydrochloride

2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is an aromatic hydrazine derivative that serves as a vital building block in organic synthesis.[1] Its utility spans the creation of complex heterocyclic compounds, including indole derivatives via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents.

The solubility of this reagent is a paramount physical property that dictates its handling, reaction kinetics, purification strategy, and potential formulation pathways. A thorough understanding of its solubility profile is not merely academic; it is a critical prerequisite for efficient process development, reaction optimization, and achieving high-purity target molecules. This guide provides a detailed exploration of its known solubility characteristics and a practical framework for its empirical determination.

Core Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before delving into its solubility. These properties, summarized below, provide context for its expected behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 50709-35-8 | [2][3] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |

| Molecular Weight | 213.49 g/mol | [2][3] |

| Appearance | Off-white to light yellow crystalline solid/powder | [1][4] |

| Melting Point | 208 °C (decomposes) | [2][5] |

| Purity (Typical) | ≥98% | [2] |

Solubility Profile: A Qualitative and Predictive Overview

Direct quantitative solubility data (e.g., in mg/mL or mol/L) for 2,5-Dichlorophenylhydrazine hydrochloride is not extensively documented in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, a reliable qualitative and predictive profile can be established.

General Solubility Characteristics

The molecule's structure—a polar hydrazine hydrochloride salt attached to a non-polar dichlorinated aromatic ring—results in a distinct solubility pattern:

-

Solubility in Organic Solvents: The compound is generally soluble in moderately polar organic solvents.[6] The presence of the dichlorophenyl group enhances its affinity for organic media. Solvents such as ethanol, methanol, and dichloromethane are effective at dissolving this compound.[6]

-

Insolubility in Water: Despite being a hydrochloride salt, the hydrophobic nature of the dichlorinated aromatic ring leads to low solubility in aqueous environments.[6]

Factors Influencing Solubility

The solubility of 2,5-Dichlorophenylhydrazine hydrochloride is not a static value but is influenced by several environmental factors. Understanding these variables is key to manipulating and controlling the compound in solution.

-

Temperature: For most solid-solute systems, solubility increases with temperature. Elevated temperatures can be used to create supersaturated solutions, which is a fundamental principle for purification via recrystallization.[6]

-

Solvent Polarity: The principle of "like dissolves like" is central. The choice of solvent is critical; solubility will be highest in solvents that can effectively solvate both the ionic hydrochloride portion and the non-polar aromatic ring.[6]

-

pH: As a hydrazine derivative and a hydrochloride salt, the compound's state of ionization is pH-dependent. In highly acidic or basic conditions, its stability and solubility can be altered due to potential chemical reactions or shifts in the protonation equilibrium.[6]

Caption: Key environmental factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, this section provides a robust, self-validating protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[7]

Rationale and Causality

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility at that specific temperature. Agitation facilitates this equilibrium, filtration removes confounding solid particles, and a precise analytical method quantifies the result.

Materials and Equipment

-

High-purity 2,5-Dichlorophenylhydrazine hydrochloride

-

High-purity organic solvents of choice (e.g., methanol, ethanol, acetonitrile)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE or equivalent solvent-resistant membrane)

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2,5-Dichlorophenylhydrazine hydrochloride to several vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Sealing: Tightly seal the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

-

Equilibration: Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course study can determine the optimal duration.[7]

-

Phase Separation: Allow the vials to stand quiescently at the set temperature for at least 2 hours to let undissolved solids settle.

-

Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that would lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification: A Protocol for HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable technique for quantifying the concentration of dissolved 2,5-Dichlorophenylhydrazine hydrochloride.[8][9][10]

Generalized HPLC-UV Method

This protocol serves as a starting point for method development.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).[11] A gradient or isocratic elution can be developed.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.[11]

-

Detection Wavelength: Determined by scanning a dilute solution of the compound to find its absorbance maximum (λ-max), likely in the 230-280 nm range.

Calibration and Analysis

-

Stock Solution: Prepare a stock solution of 2,5-Dichlorophenylhydrazine hydrochloride of known concentration in the chosen solvent.

-

Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should exhibit high linearity (R² > 0.99).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record its peak area.

-

Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Safety and Handling

2,5-Dichlorophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[2][12] The corresponding pictogram is GHS05 (Corrosion).[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] In all cases of exposure, seek immediate medical attention.

Conclusion

This technical guide establishes that 2,5-Dichlorophenylhydrazine hydrochloride is primarily soluble in moderately polar organic solvents and has low solubility in water. While specific quantitative solubility data remains elusive in public literature, this should not be a barrier to its effective use. The detailed experimental and analytical protocols provided herein empower researchers and drug development professionals to generate precise, reliable solubility data tailored to their specific solvent systems and conditions. This empirical approach, grounded in established scientific methodology, is the most trustworthy path to optimizing synthetic and purification processes involving this critical chemical intermediate.

References

-

Solubility of Things. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

Chem-Supply. (n.d.). 2,5-Dichlorophenylhydrazine hydrochloride (cas 50709-35-8) SDS/MSDS download. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,5-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]

Sources

- 1. 2,5-Dichlorophenylhydrazine hydrochloride CAS#: 50709-35-8 [amp.chemicalbook.com]

- 2. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [sigmaaldrich.com]

- 3. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 50709-35-8 CAS MSDS (2,5-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. benchchem.com [benchchem.com]

- 11. jddtonline.info [jddtonline.info]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other complex organic molecules. Its purity and structural integrity are paramount to the success of these synthetic endeavors. This technical guide provides an in-depth analysis of the spectral data of 2,5-dichlorophenylhydrazine hydrochloride, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Understanding these spectral signatures is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document will serve as a valuable resource for scientists, providing not only the spectral data but also the underlying principles of interpretation and practical experimental methodologies.

Molecular Structure and Spectroscopic Overview

2,5-Dichlorophenylhydrazine hydrochloride (C₆H₇Cl₃N₂) is the hydrochloride salt of 2,5-dichlorophenylhydrazine.[1] The presence of the aromatic ring, the hydrazine moiety, and the two chlorine substituents gives rise to a unique and informative set of spectral data. The hydrochloride form means the hydrazine group is protonated, which significantly influences the NMR and IR spectra compared to its free base form.

The overall analytical workflow for the comprehensive characterization of this compound is outlined below:

Caption: Workflow for the spectroscopic analysis of 2,5-Dichlorophenylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-dichlorophenylhydrazine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-dichlorophenylhydrazine hydrochloride will exhibit signals corresponding to the aromatic protons and the protons of the hydrazinium group. Due to the electron-withdrawing nature of the chlorine atoms and the protonated hydrazine group, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The protons on the nitrogen atoms will be exchangeable with deuterium and their chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 3H | -NHNH₃⁺ |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The broad singlet for the -NHNH₃⁺ protons is due to rapid proton exchange and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the dichlorophenyl ring. The carbons attached to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly influenced by the electronegativity of these substituents.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-N |

| ~132 | C-Cl |

| ~130 | C-Cl |

| ~129 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C |

Note: The assignments are predictive and should be confirmed with two-dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of 2,5-dichlorophenylhydrazine hydrochloride, the IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the hydrazinium ion, C-H and C=C stretches of the aromatic ring, and the C-Cl stretches.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H | Stretching vibrations of the -NH₃⁺ group. |

| 3100-3000 | C-H | Aromatic C-H stretching. |

| 1600-1450 | C=C | Aromatic ring stretching. |

| 1100-1000 | C-Cl | C-Cl stretching vibrations. |

The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the protonated amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,5-dichlorophenylhydrazine hydrochloride, analysis is typically performed on the free base after in-situ neutralization or by using a soft ionization technique. The mass spectrum of the free base, (2,5-dichlorophenyl)hydrazine, is readily available.[2]

Expected Mass Spectral Data for (2,5-Dichlorophenyl)hydrazine:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the free base. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 in an approximate ratio of 9:6:1).

Major Fragmentation Peaks (m/z):

| m/z | Fragment |

| 176/178/180 | [C₆H₆Cl₂N₂]⁺ (Molecular Ion) |

| 147/149 | [C₆H₄Cl₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

The fragmentation pattern provides a fingerprint that can be used for identification and confirmation of the structure.

Experimental Methodologies

The following are detailed protocols for acquiring the spectral data for 2,5-dichlorophenylhydrazine hydrochloride.

NMR Spectroscopy Protocol

Caption: Step-by-step protocol for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,5-dichlorophenylhydrazine hydrochloride and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the salt form.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.[3][4][5]

Caption: Step-by-step protocol for ATR-FTIR analysis.

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum of the empty accessory.

-

Sample Application: Place a small amount of the crystalline 2,5-dichlorophenylhydrazine hydrochloride directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, the hydrochloride salt is typically converted to the more volatile free base. This can occur in the heated injection port of the gas chromatograph.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a GC equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program will be necessary to ensure good separation and peak shape.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is commonly used.[6][7][8] The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Conclusion

The comprehensive spectral analysis of 2,5-dichlorophenylhydrazine hydrochloride using NMR, IR, and MS provides a robust and reliable method for its identification and characterization. Each technique offers complementary information that, when combined, allows for unambiguous structural confirmation and purity assessment. The methodologies and data presented in this guide are intended to be a valuable resource for researchers and professionals working with this important chemical intermediate, facilitating its effective use in synthesis and drug development.

References

-

PubChem. (2,5-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (2015). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR? Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (2,5-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,5-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichlorophenylhydrazine. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Problem. Retrieved from [Link]

Sources

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Safe Handling and Management of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is a substituted phenylhydrazine derivative utilized as a key building block in synthetic organic chemistry.[1] Its molecular structure lends itself to the synthesis of a variety of heterocyclic compounds, which are foundational in medicinal chemistry and drug development.[2][3] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in authoritative safety data and field-proven laboratory practices.

Section 1: Comprehensive Hazard Profile

A rigorous assessment of the hazards associated with 2,5-Dichlorophenylhydrazine hydrochloride is the cornerstone of safe laboratory practice. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks involve acute toxicity, severe skin and eye damage, and respiratory irritation.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for 2,5-Dichlorophenylhydrazine hydrochloride are summarized below, compiled from multiple authoritative sources.

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 | [5] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7][8] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger | 💀 | [4][5] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger | 💀 | [4][5] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Warning | ❗ | [4][9] |

| Combustible Dust | Yes | May form combustible dust concentrations in air | Warning | None | [4] |

Note: Classifications can vary slightly between suppliers. The most conservative (highest hazard) classification should always be adopted.

Toxicological Insights

-

Acute Toxicity: The compound is toxic if ingested, inhaled, or absorbed through the skin. The primary target organ for single-exposure toxicity is the respiratory system, causing irritation.[4] The potential for severe systemic effects upon exposure necessitates stringent controls to prevent any direct contact.

-

Corrosivity: Multiple sources classify this chemical as causing severe skin burns and eye damage (H314).[6][7] This is a critical handling consideration, as contact can cause immediate and irreversible tissue damage. The "Danger" signal word underscores this significant risk.[6]

-

Physical Hazards: As a fine powder, 2,5-Dichlorophenylhydrazine hydrochloride presents a combustible dust hazard.[4] When fine dust is dispersed in the air in sufficient concentrations, it can ignite, leading to a fire or explosion.[10] This risk is most pronounced during weighing and transfer operations where dust generation is likely.

Section 2: Proactive Risk Mitigation Framework

A multi-layered approach combining engineering controls, personal protective equipment, and administrative procedures is essential for mitigating the risks identified above.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 2,5-Dichlorophenylhydrazine hydrochloride, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This provides essential exhaust ventilation to prevent inhalation of the powdered solid or any aerosols.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[11]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12] Their proximity is critical for immediate decontamination in the event of an accidental splash.[13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Item | Specification | Rationale and Causality |

| Hand Protection | Nitrile or other chemical-resistant gloves. | Protects against skin contact. Given the H314 classification, gloves must be inspected before use and removed carefully to avoid skin contamination.[7][14] |

| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical to protect against dust particles and splashes, preventing severe eye damage.[7][12] |

| Body Protection | A fully buttoned laboratory coat and impervious clothing. | Prevents contamination of personal clothing and skin.[11][12] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if exposure limits may be exceeded or if working outside a fume hood (not recommended). A respirator cartridge suitable for dusts and mists should be used.[4][14] |

Administrative and Procedural Controls

-

Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing any work.

-

Chemical Hygiene Plan: The use of this chemical must be incorporated into the laboratory's formal Chemical Hygiene Plan.

-

Restricted Access: Store the chemical in a locked cabinet or a designated, controlled area accessible only to authorized personnel.

-

Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms and signal words.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental integrity.

Workflow for Safe Chemical Handling

The following diagram outlines the critical decision points and safety checks required when working with 2,5-Dichlorophenylhydrazine hydrochloride.

Caption: General workflow for safely handling 2,5-Dichlorophenylhydrazine HCl.

Protocol: Weighing and Transferring the Solid

-

Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). Verify the chemical fume hood is operational.

-

Staging: Place an analytical balance, weigh paper or an anti-static weigh boat, spatula, and the receiving vessel inside the fume hood.

-

Tare: Place the weigh boat on the balance and tare it.

-

Dispensing: Carefully open the 2,5-Dichlorophenylhydrazine hydrochloride container. Using a clean spatula, slowly dispense the desired amount of powder onto the weigh boat. Minimize any dust generation by avoiding rapid movements.[4]

-

Closure: Securely close the primary container immediately after dispensing.

-

Transfer: Carefully transfer the weighed powder into the receiving vessel.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container.[14]

-

Decontamination: Wipe down the spatula and the balance surface with a suitable solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste container.

Section 4: Storage and Waste Management

Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated place.[4][10]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[15]

-

Incompatibilities: Store away from incompatible materials, particularly bases.[4][10]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere is recommended.[15]

Waste Disposal

Waste generated from the use of 2,5-Dichlorophenylhydrazine hydrochloride is classified as hazardous.[14]

-

Segregation: All contaminated materials (e.g., excess solid, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, properly labeled hazardous waste container.[16]

-

Labeling: The waste container must be labeled "Hazardous Waste" and list "2,5-Dichlorophenylhydrazine hydrochloride" as a constituent.

-

Disposal: The disposal of this material must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16] Do not empty into drains or release into the environment.[4]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce injury and environmental impact.

Exposure Response

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes, using a safety shower if the affected area is large. Seek immediate medical attention.[4][17] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |

Spill Management Decision Tree

The appropriate response to a spill depends on its size and location.

Sources

- 1. 2,5-Dichlorophenylhydrazine hydrochloride CAS#: 50709-35-8 [amp.chemicalbook.com]

- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. safety.fsu.edu [safety.fsu.edu]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichlorophenylhydrazine Hydrochloride from 2,5-Dichloroaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorophenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The synthesis, which commences from 2,5-dichloroaniline, is a well-established two-step process involving diazotization followed by a reduction. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating methodology to ensure both safety and a high-quality yield of the target compound.

Introduction and Strategic Importance

2,5-Dichlorophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of organic molecules, most notably in the development of pharmaceuticals and agrochemicals. Its utility often lies in its capacity to participate in the Fischer indole synthesis, a powerful reaction for the construction of indole ring systems, which are prevalent in a vast array of biologically active compounds. A reliable and well-understood synthetic route to this intermediate is therefore of significant value in a research and development setting.

The synthesis from 2,5-dichloroaniline is a classic and cost-effective approach. It leverages fundamental and robust chemical transformations, making it an accessible yet powerful procedure for synthetic chemists. This guide will deconstruct this synthesis, providing not just a "how-to" but a "why-to," ensuring a deep understanding of the process.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 2,5-dichloroaniline to 2,5-dichlorophenylhydrazine hydrochloride proceeds through two distinct and critical steps:

-

Diazotization: The primary amine of 2,5-dichloroaniline is converted into a diazonium salt.

-

Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative.

Step 1: The Diazotization of 2,5-Dichloroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid.[1][2] The reaction is performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.

The mechanism begins with the protonation of nitrous acid by hydrochloric acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 2,5-dichloroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium chloride.[3]

Caption: Reduction of the Diazonium Salt to the Hydrazine Hydrochloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and explanations for the causality behind experimental choices.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,5-Dichloroaniline | 162.02 | 16.2 g | 0.1 | Starting material |

| Concentrated HCl | 36.46 | 50 mL | ~0.6 | Acidic medium and salt formation |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Diazotizing agent |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 56.4 g | 0.25 | Reducing agent |

| Deionized Water | 18.02 | As needed | - | Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.2 g (0.1 mol) of 2,5-dichloroaniline and 40 mL of concentrated hydrochloric acid.

-

Stir the mixture to obtain a fine slurry of 2,5-dichloroaniline hydrochloride.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred slurry from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the temperature below 5 °C to prevent decomposition of the diazonium salt. The slurry will gradually dissolve to form a clear solution of 2,5-dichlorobenzenediazonium chloride.

-

After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C.

Step 2: Reduction to 2,5-Dichlorophenylhydrazine Hydrochloride

-

In a separate 1 L beaker, prepare a solution of the reducing agent by dissolving 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 40 mL of concentrated hydrochloric acid. This may require gentle warming, but the solution should be cooled back down to room temperature before use.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring. The addition should be done in portions to control the exothermic reaction. The temperature of the mixture should be monitored and kept below 30 °C, using an ice bath if necessary.

-

After the addition is complete, a precipitate of 2,5-dichlorophenylhydrazine hydrochloride will form. Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold deionized water to remove any remaining inorganic salts.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude 2,5-dichlorophenylhydrazine hydrochloride is often of sufficient purity for many applications. However, if a higher purity is required, it can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot water or ethanol, followed by the addition of concentrated hydrochloric acid and cooling to induce crystallization. [4]

Safety, Handling, and Waste Disposal

4.1. Personal Protective Equipment (PPE)

Given the hazardous nature of the reagents and product, appropriate PPE is mandatory. This includes:

-

A flame-resistant lab coat.

-

Chemical safety goggles and a face shield.

-

Chemically resistant gloves (nitrile or chloroprene are recommended). [5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dusts and vapors. [6] 4.2. Reagent-Specific Hazards

-

2,5-Dichloroaniline: Toxic and a suspected carcinogen. Avoid skin contact and inhalation.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Tin(II) Chloride: Corrosive and can cause skin and eye irritation.

-

2,5-Dichlorophenylhydrazine Hydrochloride: Phenylhydrazine and its derivatives are toxic and should be handled with care. [5]They are potential sensitizers and may cause skin irritation. [7] 4.3. Waste Disposal

-

Aqueous Filtrates: The acidic aqueous filtrates will contain tin salts. These should be collected as hazardous waste and disposed of according to institutional and local regulations. Do not dispose of them down the drain. [8]* Solid Waste: Any contaminated materials, such as filter paper and gloves, should be disposed of as solid hazardous waste.

Characterization of 2,5-Dichlorophenylhydrazine Hydrochloride

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: The melting point of 2,5-Dichlorophenylhydrazine hydrochloride is reported to be around 208 °C (with decomposition). A sharp melting point close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-Cl stretching (in the fingerprint region). [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum (typically run in a solvent like DMSO-d₆) will show characteristic signals for the aromatic protons and the hydrazine protons. [11] * ¹³C NMR: The carbon NMR will show the expected number of signals for the dichlorinated aromatic ring.

-

Conclusion

The synthesis of 2,5-Dichlorophenylhydrazine hydrochloride from 2,5-dichloroaniline is a robust and reliable procedure that provides access to a valuable chemical intermediate. By understanding the underlying mechanisms and adhering strictly to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this compound in high yield and purity. The principles of diazotization and subsequent reduction are fundamental in organic synthesis, and a mastery of this procedure will undoubtedly prove beneficial in a wide range of synthetic endeavors.

References

-

(2,5-Dichlorophenyl)hydrazine monohydrochloride. PubChem. (n.d.). Retrieved from [Link]

-

(2,5-Dichlorophenyl)hydrazine monohydrochloride. SpectraBase. (n.d.). Retrieved from [Link]

-

Diazotization of aniline using HCl and NaNO2 at very low temperature. ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting Information for an article in The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Phenylhydrazine Hydrochloride. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. (n.d.). Retrieved from [Link]

-

Draw the Mechanism for Diazotization starting with NaNO2 and HCl. YouTube. (2021, December 6). Retrieved from [Link]

- Method for diazotizing 2,5-dichloroaniline. Google Patents. (n.d.).

- Processes for the diazotization of 2,5-dichloroanilines. Google Patents. (n.d.).

-

m-Chlorobenzaldehyde. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Hydrazine, (2,5-dichlorophenyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

-